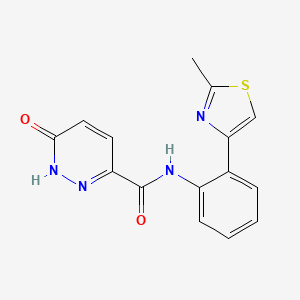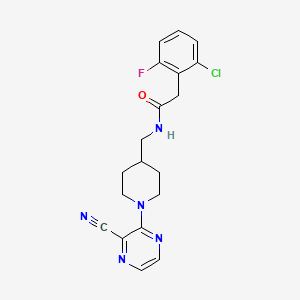
1-Propil-1-(tiofen-3-ilmetil)-3-(1-naftilmetil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound characterized by the presence of naphthalene, thiophene, and urea moieties
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of naphthalen-1-ylmethylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethylamine derivatives.
Substitution: Formation of halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea
- Naphthalen-1-ylmethyl)-3-(2,2,2-trifluoroethyl)urea
Uniqueness
3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is unique due to its specific combination of naphthalene, thiophene, and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-2-11-22(14-16-10-12-24-15-16)20(23)21-13-18-8-5-7-17-6-3-4-9-19(17)18/h3-10,12,15H,2,11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSYQDOXHYMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)
![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)


![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2477211.png)
![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)


